molecular formula C20H41N5O7 B14112914 4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol

4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol

Cat. No.: B14112914
M. Wt: 463.6 g/mol
InChI Key: URAQODZICXRWGG-UHFFFAOYSA-N
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Description

4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol is a complex organic compound characterized by multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes tetrahydropyran and cyclohexane rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol typically involves multi-step organic reactions. These steps often include the protection and deprotection of functional groups, selective amination, and hydroxylation reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process would also need to ensure high yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the amino groups, potentially converting them into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines.

Scientific Research Applications

4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol
  • This compound

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C20H41N5O7

Molecular Weight

463.6 g/mol

IUPAC Name

4-amino-2-[4,6-diamino-3-[[2-amino-5-(aminomethyl)-4-hydroxycyclohexyl]methyl]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C20H41N5O7/c21-5-8-1-7(10(22)4-13(8)27)2-9-11(23)3-12(24)19(16(9)28)32-20-18(30)15(25)17(29)14(6-26)31-20/h7-20,26-30H,1-6,21-25H2

InChI Key

URAQODZICXRWGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1CN)O)N)CC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N

Origin of Product

United States

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